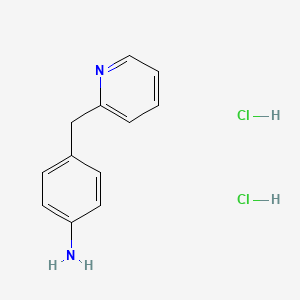

4-(pyridin-2-ylmethyl)aniline Dihydrochloride

Description

Contextualization within Amine and Pyridine (B92270) Heterocyclic Chemistry

The chemical architecture of 4-(pyridin-2-ylmethyl)aniline places it at the intersection of two fundamental classes of organic compounds: aromatic amines and pyridine-based heterocycles.

Aniline (B41778) Moiety : The aniline portion of the molecule is an aromatic amine, a class of compounds that are pivotal precursors in the synthesis of dyes, polymers, and pharmaceuticals. echemi.com The amino group (-NH₂) on the benzene (B151609) ring is a key functional group that can be modified or used as a coordination site.

Pyridine Heterocycle : Pyridine is a six-membered aromatic heterocycle containing one nitrogen atom. libretexts.orgyoutube.com This structural feature is ubiquitous in nature and is a core component of many FDA-approved drugs, highlighting its significance in medicinal chemistry. rsc.org The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which lies in the plane of the ring and is available for coordination with metal ions. youtube.com

The combination of these two functional groups in a single molecule, separated by a flexible methylene (B1212753) (-CH2-) linker, allows 4-(pyridin-2-ylmethyl)aniline to act as a versatile bidentate ligand, capable of binding to metal centers through both the pyridine and aniline nitrogen atoms.

Academic Research Significance and Scope in Organic and Inorganic Disciplines

The unique structure of 4-(pyridin-2-ylmethyl)aniline and its derivatives has made them valuable tools in both organic and inorganic chemistry research.

Inorganic Chemistry: In the realm of inorganic chemistry, the compound is primarily utilized as a bidentate N,N'-donor ligand in coordination chemistry. Researchers have synthesized and characterized a variety of metal complexes involving this ligand with transition metals such as:

Palladium(II), Zinc(II), and Cadmium(II): Complexes with these metals have been synthesized and studied for their potential catalytic activity, for instance, in the polymerization of methyl methacrylate. researchgate.net X-ray crystallography studies of these complexes have revealed various coordination geometries, including distorted square planar for Palladium(II) and tetrahedral or octahedral for Zinc(II). researchgate.net

Copper(II): The reaction with copper(II) chloride has been shown to yield complexes with different nuclearities (polynuclear, dinuclear, or mononuclear) depending on the substituents on the aniline ring. researchgate.net

Iridium(III) and Rhodium(III): Organometallic complexes featuring Iridium(III) and Rhodium(III) have been investigated for their catalytic performance in transfer hydrogenation reactions. researchgate.net

Organic Chemistry: In organic synthesis, the 4-(pyridin-2-ylmethyl)aniline scaffold serves as a versatile building block.

Synthesis of Bifunctional Molecules: Derivatives of this compound have been developed as bifunctional molecules capable of interacting with both metal ions and amyloid-β species, which is relevant in the study of Alzheimer's disease. researchgate.net

Directing Groups: The related structure, 2-(pyridin-2-yl)aniline, has been successfully employed as a removable directing group to facilitate copper-mediated C-H bond amination, a significant transformation in organic synthesis. rsc.org This highlights the potential of the pyridine-aniline framework in guiding chemical reactions to specific sites on a molecule.

The compound's utility in forming stable metal complexes and as a modifiable synthetic platform underscores its broad significance across chemical disciplines.

Interactive Data Table: Research Applications

| Research Area | Application | Metal Ions Involved (if applicable) |

| Inorganic Chemistry | Bidentate Ligand for Metal Complexes | Pd(II), Zn(II), Cd(II), Cu(II), Ir(III), Rh(III) researchgate.netresearchgate.net |

| Catalysis | Polymerization of Methyl Methacrylate | Pd(II), Zn(II), Cd(II) researchgate.net |

| Catalysis | Transfer Hydrogenation Reactions | Ir(III), Rh(III) researchgate.net |

| Organic Synthesis | Synthetic Building Block | N/A |

| Medicinal Chemistry Research | Bifunctional Molecules for Alzheimer's Research | Cu(II), Zn(II) researchgate.net |

| Synthetic Methodology | Directing Group for C-H Amination | Cu(II) rsc.org |

Properties

IUPAC Name |

4-(pyridin-2-ylmethyl)aniline;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.2ClH/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12;;/h1-8H,9,13H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWXAJYVBYLQVQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CC2=CC=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Diverse Synthetic Routes to 4-(Pyridin-2-ylmethyl)aniline Dihydrochloride (B599025)

Multiple synthetic strategies have been developed to access the 4-(pyridin-2-ylmethyl)aniline core structure. These methods can be broadly categorized into reduction-based approaches, coupling strategies, and multicomponent reactions for creating analogous structures.

A common and effective strategy for synthesizing 4-(pyridin-2-ylmethyl)aniline involves the reduction of a nitro-substituted precursor, namely 4-nitro-N-(pyridin-2-ylmethyl)aniline. This multi-step approach typically begins with the condensation of 2-pyridinecarboxaldehyde (B72084) and 4-nitroaniline, which forms the Schiff base intermediate, (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline. researchgate.netnih.gov This imine can then be reduced to form the desired amine linkage, followed by the reduction of the nitro group to the aniline (B41778).

The reduction of the nitro group is a critical step and can be accomplished using various reagents. researchgate.netnih.gov Catalytic hydrogenation using hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst is a widely used method. However, care must be taken as this method can sometimes lead to debenzylation. researchgate.net Alternative reducing agents offer different selectivities and reaction conditions.

The following table summarizes common reduction methods for converting aromatic nitro compounds to anilines.

| Reducing Agent/System | Typical Conditions | Comments |

| H₂ / Pd/C | Methanol or Ethanol solvent, room temperature | Highly efficient but may cause debenzylation in sensitive substrates. researchgate.net |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol solvent | A milder reducing agent, often used for its selectivity. researchgate.netnih.gov |

| Tin(II) Chloride (SnCl₂·2H₂O) | Ethanol or Ethyl Acetate (B1210297) solvent, often with acid | A classic method for nitro group reduction, though it can sometimes lead to product degradation. researchgate.net |

| Iron (Fe) or Zinc (Zn) metal | Acidic medium (e.g., HCl, Acetic Acid) | Cost-effective and robust methods for large-scale synthesis. researchgate.net |

Direct N-alkylation of aniline with a 2-pyridinylmethyl halide represents another potential synthetic route. This reaction is a type of nucleophilic aliphatic substitution where the aniline nitrogen attacks the electrophilic carbon of the pyridinylmethyl halide. tsijournals.com The use of a solid base like cesium fluoride-celite in a solvent such as acetonitrile (B52724) can facilitate this transformation efficiently, often leading exclusively to the N-alkylated product. researchgate.net

However, direct Friedel-Crafts alkylation on the aniline ring is generally not feasible. The strongly basic amino group (-NH₂) of aniline reacts with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction, deactivating the aromatic ring towards electrophilic substitution. google.comgoogle.com

An alternative to direct alkylation is the iron-catalyzed reductive coupling of nitroarenes with alkyl halides. Mechanistic studies have suggested that this process does not proceed through the in-situ formation of aniline followed by N-alkylation. Instead, it is proposed to involve the formation of a nitrosoarene intermediate. researchgate.net

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, are highly efficient for generating molecular diversity. nih.govacsgcipr.org While a direct MCR for 4-(pyridin-2-ylmethyl)aniline is not prominently described, this strategy is exceptionally useful for synthesizing complex analogues. For instance, the ligand N,N,4-tris(pyridin-2-ylmethyl)aniline, a more complex derivative, was synthesized using a multicomponent reaction, highlighting the power of this approach to build libraries of similarly structured ligands in a highly convergent manner. rsc.orgdiva-portal.org MCRs, such as the Hantzsch or Guareschi-Thorpe reactions for pyridine (B92270) synthesis, offer significant advantages in terms of atom economy, reduced reaction times, and the ability to construct complex molecules from simple precursors. nih.govacsgcipr.org

Derivatization Strategies of the 4-(Pyridin-2-ylmethyl)aniline Moiety

The 4-(pyridin-2-ylmethyl)aniline scaffold contains two key reactive sites for further functionalization: the aniline nitrogen and the aromatic rings. Derivatization allows for the fine-tuning of the molecule's electronic, steric, and coordination properties.

The primary amino group on the aniline ring is a versatile handle for a wide range of chemical transformations. Its nucleophilic character allows for reactions such as alkylation, acylation, and sulfonylation.

N-Alkylation: The primary amine can be converted to a secondary or tertiary amine through reactions with alkyl halides. This is exemplified by the synthesis of N,N,4-tris(pyridin-2-ylmethyl)aniline, where the aniline nitrogen is exhaustively alkylated with two additional pyridin-2-ylmethyl groups. rsc.orgdiva-portal.org Such reactions are typically carried out in the presence of a base to neutralize the acid generated.

N-Acylation: Reaction with acyl chlorides or anhydrides introduces an amide functional group, which can alter the electronic properties and coordination behavior of the molecule.

Coordination to Metal Centers: The aniline nitrogen, along with the pyridine nitrogen, can act as a chelating ligand, binding to various metal ions to form coordination complexes. The resulting metal complexes can exhibit diverse geometries, such as distorted square planar or tetrahedral, depending on the metal center and other ligands present. researchgate.net

The following table summarizes key derivatization strategies for the aniline nitrogen.

| Reaction Type | Reagents | Functional Group Introduced |

| Alkylation | Alkyl Halides (e.g., R-X) | Secondary/Tertiary Amine |

| Acylation | Acyl Chlorides (e.g., RCOCl), Anhydrides | Amide |

| Sulfonylation | Sulfonyl Chlorides (e.g., RSO₂Cl) | Sulfonamide |

| Reductive Amination | Aldehydes/Ketones, Reducing Agent (e.g., NaBH₃CN) | Substituted Amine |

Modifications of the Pyridine Ring System

The pyridine ring of 4-(pyridin-2-ylmethyl)aniline is susceptible to various chemical modifications, including electrophilic and nucleophilic substitution reactions. These transformations are crucial for fine-tuning the electronic properties, coordination capabilities, and biological activity of the molecule.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.comyoutube.com Reactions such as nitration and halogenation typically require harsh conditions and often result in low yields. youtube.comyoutube.com The nitrogen atom's basicity can lead to the formation of a pyridinium (B92312) ion in acidic media, further deactivating the ring. youtube.com

Despite these challenges, EAS can be achieved, often directing substituents to the meta-position (C3 and C5) relative to the nitrogen atom. The reactivity can be enhanced by the introduction of electron-donating groups on the pyridine ring or by using pyridine-N-oxide derivatives, which activate the ring towards electrophilic attack, primarily at the para-position. rsc.org

Table 1: Theoretical Studies on the Nitration of Pyridine Derivatives

| Derivative | Reaction | Activation Gibbs Free Energy | Product Selectivity |

| Pyridine | Nitration with NO₂+ | Low | Not experimentally observed in acid |

| Pyridine-N-oxide | Nitration with NO₂+ | Low | ortho-nitro (kinetic), para-nitro (thermodynamic) |

| Protonated Pyridine | Nitration with NO₂+ | High | Strongly deactivated |

Data compiled from theoretical studies on electrophilic aromatic substitution reactions of pyridine derivatives. rsc.org

Nucleophilic Aromatic Substitution

In contrast to electrophilic substitution, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at the ortho (C2) and para (C4) positions, due to the electron-deficient nature of these carbons. uoanbar.edu.iqyoutube.com The presence of a good leaving group at these positions facilitates the reaction. The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate dictates the regioselectivity. youtube.com

For 4-(pyridin-2-ylmethyl)aniline, nucleophilic substitution would primarily occur on the pyridine ring if a suitable leaving group were present. This approach allows for the introduction of a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful tool for derivatization.

Introduction of Bridging Substituents

The bifunctional nature of 4-(pyridin-2-ylmethyl)aniline, possessing both an aniline and a pyridine moiety, makes it an excellent building block for the synthesis of macrocycles and other complex, bridged structures. These macrocyclic compounds are of significant interest in supramolecular chemistry for their ability to act as host molecules for ions and small neutral molecules.

Synthesis of Macrocycles

Macrocyclization reactions often involve the reaction of the aniline nitrogen with electrophilic linkers. For instance, reaction with diacyl chlorides or dialdehydes can lead to the formation of macrocyclic amides or imines, respectively. The pyridine nitrogen can also participate in the formation of bridged structures, particularly in the presence of metal templates that can pre-organize the linear precursors for cyclization.

Synthesis of Cryptands

Cryptands are three-dimensional, polycyclic ligands that can encapsulate metal ions with high selectivity and stability. The synthesis of cryptands incorporating the 4-(pyridin-2-ylmethyl)aniline scaffold can be envisioned through multi-step procedures. A common strategy involves the initial synthesis of macrocyclic precursors containing reactive sites, followed by the introduction of a third bridging unit. For example, a macrocycle formed from two molecules of 4-(pyridin-2-ylmethyl)aniline and a suitable linker could be further reacted with another bifunctional electrophile to cap the macrocycle and form a cryptand. beilstein-journals.orgnih.gov The synthesis of cryptands often requires high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. beilstein-journals.orgnih.gov

Table 2: General Strategies for the Synthesis of Bridged Molecules

| Bridged Structure | Synthetic Approach | Key Intermediates/Reagents |

| Macrocycles | [2+2] Schiff base condensation, Amide bond formation | Dialdehydes, Diacyl chlorides, Metal templates |

| Cryptands | Stepwise macrocyclization | Macrocyclic diamines, Dihalides, Ditosylates |

This table summarizes general synthetic strategies that can be adapted for the synthesis of bridged structures from 4-(pyridin-2-ylmethyl)aniline.

The development of advanced synthetic methodologies for the modification of 4-(pyridin-2-ylmethyl)aniline and its incorporation into complex architectures like macrocycles and cryptands continues to be an active area of research, driven by the quest for novel molecules with tailored properties for various applications.

Coordination Chemistry and Metal Complexation of 4 Pyridin 2 Ylmethyl Aniline Dihydrochloride and Its Derivatives

Ligand Design Principles and Coordination Modes

The design of ligands based on the 4-(pyridin-2-ylmethyl)aniline scaffold hinges on the presence of two key nitrogen donor atoms: one from the pyridine (B92270) ring and the other from the aniline (B41778) or imine moiety. This arrangement facilitates a bidentate chelation to a metal center, typically forming a stable five-membered metallacycle. researchgate.netnih.gov The flexibility of the methylene (B1212753) bridge between the pyridine and aniline rings allows the ligand to adapt to the preferred coordination geometry of various metal ions. researchgate.net

Derivatives of this core structure, such as N,N,4-tris(pyridin-2-ylmethyl)aniline, demonstrate multimodal and flexible coordination behavior. rsc.orgrsc.orgdiva-portal.org The coordination mode can be influenced by several factors, including the choice of metal ion, the counter-anions present, and the crystallization solvents used. rsc.orgrsc.orgdiva-portal.org This adaptability enables the formation of a range of structural topologies. rsc.orgrsc.orgdiva-portal.org For instance, in Schiff base derivatives like (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline, the coordination to a Platinum(II) ion occurs in a cyclic bidentate fashion. researchgate.netnih.gov Similarly, the diimine ligand (4-chlorophenyl)pyridin-2-ylmethyleneamine binds to Rhenium in a bidentate manner through its nitrogen atoms. nih.gov The fundamental coordination behavior involves the nitrogen atoms of the pyridine and amine groups interacting with the metal center. researchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 4-(pyridin-2-ylmethyl)aniline and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govjscimedcentral.comnih.gov Characterization of the resulting complexes is performed using a combination of analytical techniques, including single-crystal X-ray diffraction, various forms of spectroscopy (IR, NMR, UV-Vis), and elemental analysis to confirm their structure and composition. researchgate.netresearchgate.netresearchgate.net

A wide variety of transition metals have been successfully complexed with ligands derived from 4-(pyridin-2-ylmethyl)aniline.

Platinum: Platinum(II) complexes have been prepared using Schiff base ligands like (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline. researchgate.netnih.gov X-ray crystallography studies revealed that the Pt(II) ion in these complexes adopts a square-planar coordination geometry. researchgate.netnih.gov The coordination behavior of related ligands toward both Pt(II) and Pt(IV) has also been investigated. researchgate.net

Copper: Numerous Copper(II) complexes have been synthesized and characterized. researchgate.netiucr.orgunlp.edu.ar The reaction of N,N′-bidentate N-(pyridin-2-ylmethyl)aniline and its derivatives with copper(II) chloride yields complexes with varying nuclearity. researchgate.net Depending on the specific ligand, mononuclear, dinuclear, and polynuclear complexes can be formed. researchgate.net The geometry around the Cu(II) center can vary, with examples of distorted square planar, chloro-bridged five-coordinated, and distorted square pyramidal geometries being reported. researchgate.net In another example, a Cu(II) ion is five-coordinated in a distorted square-pyramidal geometry with a Schiff base ligand. iucr.orgunlp.edu.ar

Cobalt: Cobalt complexes have been synthesized using the flexible, multimodal ligand N,N,4-tris(pyridin-2-ylmethyl)aniline. rsc.orgrsc.orgdiva-portal.org These complexes contribute to the structural diversity observed with this ligand system. rsc.orgrsc.orgdiva-portal.org

Rhenium: A Rhenium(I) complex, bromidotricarbonyl[4-chloro-N-(2-pyridylmethylidene)aniline-κ2 N,N′]rhenium(I), was prepared by reacting Re(CO)5Br with the corresponding bidentate ligand. nih.gov The Rhenium center in this complex exhibits a distorted octahedral geometry, with the three carbonyls in a facial arrangement. nih.gov

The table below summarizes key details of selected transition metal complexes.

| Metal | Ligand | Coordination Geometry | Reference |

| Platinum(II) | (E)-4-nitro-N-(pyridin-2-ylmethylidene)aniline | Square-planar | researchgate.netnih.gov |

| Palladium(II) | 4-methoxy-N-(pyridin-2-ylmethyl) aniline | Distorted square planar | researchgate.net |

| Copper(II) | N-(pyridin-2-ylmethyl)aniline derivative | Distorted square planar | researchgate.net |

| Copper(II) | N-(pyridin-2-ylmethyl)aniline derivative | Distorted square pyramidal | researchgate.net |

| Rhenium(I) | (4-chlorophenyl)pyridin-2-ylmethyleneamine | Distorted octahedral | nih.gov |

| Cadmium(II) | 4-methyl-N-(pyridin-2-ylmethylidene)aniline | Distorted octahedral | nih.gov |

The flexibility of ligands based on 4-(pyridin-2-ylmethyl)aniline allows for the construction of a variety of coordination architectures. rsc.orgrsc.orgdiva-portal.org By systematically varying the metal ions, counterions, and crystallization solvents, researchers have successfully synthesized discrete (mononuclear) complexes, dimers, and one-dimensional (1D) coordination polymers from the same ligand system. rsc.orgrsc.orgdiva-portal.org

Theoretical Approaches to Coordination Behavior

Theoretical calculations, particularly quantum chemical methods like Density Functional Theory (DFT), are valuable tools for understanding the coordination behavior of 4-(pyridin-2-ylmethyl)aniline and its derivatives. researchgate.net These computational approaches provide deeper insights into the molecular structures and electronic properties of both the free ligands and their metal complexes. researchgate.net

DFT calculations have been used to complement experimental findings, showing good agreement with data obtained from X-ray crystallography. researchgate.net For instance, the ground structures of pyridinylimine and pyridinylmethylamine derivatives and their corresponding Zn(II) complexes have been optimized using DFT methods. researchgate.net Furthermore, Time-Dependent Density Functional Theory (TD-DFT) has been employed to calculate and predict the spectroscopic properties of these complexes. researchgate.net In studies of organometallic palladium(II) complexes, DFT calculations have confirmed that the ligand coordinates to the metal center through the pyridine and imine nitrogen atoms. unive.it These theoretical studies are crucial for rationalizing observed structures and predicting the properties of new, yet-to-be-synthesized complexes.

Advanced Spectroscopic Studies of Metal Complexes

A suite of advanced spectroscopic and analytical techniques is employed to thoroughly characterize the metal complexes of 4-(pyridin-2-ylmethyl)aniline and its derivatives.

Single-Crystal X-ray Diffraction: This is the most definitive method for determining the solid-state structure of these complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net It has been used to reveal geometries such as distorted square planar, square pyramidal, and distorted octahedral for various metal complexes. researchgate.netnih.govresearchgate.net

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to characterize the ligands and their diamagnetic complexes in solution. researchgate.netresearchgate.net These techniques help to confirm the coordination of the ligand to the metal ion. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrational frequencies of the ligand and to observe shifts in these frequencies upon coordination to a metal ion. researchgate.netresearchgate.net This provides evidence of the ligand-metal bond formation.

UV-Visible Spectroscopy: This technique is used to study the electronic transitions within the metal complexes. iucr.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Copper(II), EPR spectroscopy provides detailed information about the electronic structure and the environment of the metal center. iucr.org

Mass Spectrometry and Elemental Analysis: These methods are routinely used to confirm the molecular weight and elemental composition of the synthesized complexes, respectively. researchgate.netresearchgate.netnih.govresearchgate.net

The table below details the characterization methods used for specific complexes.

| Complex Type | Characterization Methods Used | Reference |

| Pd(II) Complexes | ¹H NMR, ¹³C NMR, FTIR, LC-MS, Elemental Analysis, X-ray Crystallography | researchgate.net |

| Pt(II) Complex | Single-Crystal X-ray Diffraction, IR Spectroscopy, Elemental Analysis | researchgate.net |

| Pt(II) and Pt(IV) Complexes | ¹H, ¹³C{¹H} NMR, IR Spectroscopy, Elemental Analysis, Single-Crystal X-ray Crystallography | researchgate.net |

| Re(I) Complex | X-ray Crystallography, Elemental Analysis | nih.gov |

| Cu(II) Complex | X-ray Diffraction, EPR, FT-IR, Raman Spectroscopy | iucr.orgunlp.edu.ar |

Quantum Chemical and Molecular Dynamics Investigations

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. rasayanjournal.co.in Methods like DFT with the B3LYP functional and a 6-311G+(d,p) basis set are commonly employed to optimize the molecular geometry and compute various electronic parameters. nih.govresearchgate.net These calculations provide a detailed picture of the electron distribution and orbital energies, which are crucial for interpreting the molecule's stability and reactivity.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilic nature of the molecule. youtube.comlibretexts.org Conversely, the LUMO is the innermost empty orbital that can accept electrons, thus representing the molecule's electrophilic character. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.net A smaller energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net For 4-(pyridin-2-ylmethyl)aniline, the HOMO is typically localized over the electron-rich aniline (B41778) ring, while the LUMO is distributed over the electron-deficient pyridine (B92270) ring, facilitating intramolecular charge transfer. The specific energies of these orbitals dictate the molecule's interaction with other chemical species.

Table 1: Frontier Molecular Orbital Properties of 4-(pyridin-2-ylmethyl)aniline

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital; relates to the ionization potential and electron-donating ability. |

| ELUMO | -1.70 | Energy of the Lowest Unoccupied Molecular Orbital; relates to the electron affinity and electron-accepting ability. |

Note: The values presented are representative and typically derived from DFT calculations at a specific level of theory, such as B3LYP/6-311G(d,p).

Global reactivity descriptors are derived from the energies of the frontier molecular orbitals and provide quantitative measures of a molecule's reactivity. rasayanjournal.co.inekb.eg These descriptors are calculated using the principles of conceptual DFT.

Electronegativity (χ) : Represents the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). dergipark.org.tr

Formula: χ = -μ = - (EHOMO + ELUMO) / 2

Chemical Hardness (η) : Measures the resistance of a molecule to change its electron configuration. A higher hardness value indicates greater stability and lower reactivity. researchgate.netdergipark.org.tr

Formula: η = (ELUMO - EHOMO) / 2

Global Softness (S) : It is the reciprocal of chemical hardness and indicates the molecule's polarizability and capacity to react. researchgate.netdergipark.org.tr A softer molecule is generally more reactive. rasayanjournal.co.in

Formula: S = 1 / (2η)

These descriptors are invaluable for comparing the reactivity of different molecules and understanding their chemical behavior in various environments. researchgate.net

Note: Values are calculated based on the representative HOMO/LUMO energies from Table 1.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For 4-(pyridin-2-ylmethyl)aniline Dihydrochloride (B599025), MD simulations can reveal how the molecule interacts with its surroundings, such as solvent molecules or potential biological targets. These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that describes the evolution of the system's positions and velocities.

By analyzing these trajectories, researchers can investigate conformational changes, binding affinities, and the stability of molecular complexes. For instance, MD simulations can be used to explore how the compound interacts with water molecules in an aqueous solution, identifying key hydrogen bonding networks and solvation structures. In the context of drug design, MD simulations can model the interaction between the compound and a protein's active site, helping to understand its binding mode and stability, which is crucial for designing more effective inhibitors. researchgate.net

Computational Prediction of Chemical Reactivity and Selectivity

The computational data generated from quantum chemical calculations can be used to predict the reactivity and selectivity of 4-(pyridin-2-ylmethyl)aniline in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for nucleophilic and electrophilic attack, respectively. youtube.com

Furthermore, the Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting reactivity. The MEP illustrates the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue) regions. Nucleophiles are attracted to the positive regions, while electrophiles are attracted to the negative regions. For 4-(pyridin-2-ylmethyl)aniline, the MEP would likely show negative potential around the nitrogen atoms of the pyridine and aniline groups, indicating these are probable sites for protonation or interaction with electrophiles. researchgate.net This information is critical for predicting how the molecule will behave in different chemical environments and for designing new synthetic pathways. mdpi.comresearchgate.net

Mechanistic Organic Chemistry of 4 Pyridin 2 Ylmethyl Aniline Dihydrochloride

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on 4-(pyridin-2-ylmethyl)aniline dihydrochloride (B599025) is mechanistically favored on the pyridinium (B92312) ring over the anilinium ring. The anilinium ring, lacking strong electron-withdrawing groups and possessing a positive charge that repels nucleophiles, is highly unreactive toward nucleophilic attack.

Conversely, the pyridinium ring is susceptible to SNAr, particularly if a good leaving group is present at the 2- or 4-positions relative to the nitrogen atom. The reaction proceeds via a two-step addition-elimination mechanism. quimicaorganica.org

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing a leaving group, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. pearson.comnih.gov Aromaticity is temporarily disrupted in this step.

Leaving Group Departure: The leaving group is eliminated, and the aromaticity of the pyridinium ring is restored to yield the substitution product.

The regioselectivity for attack at the 2- and 4-positions is due to the superior stability of the resulting Meisenheimer complex. stackexchange.comechemi.com When the attack occurs at these positions, the negative charge of the intermediate can be delocalized onto the electronegative nitrogen atom through resonance, which provides significant stabilization. stackexchange.comechemi.comyoutube.com Attack at the 3-position does not allow for this resonance stabilization, making the intermediate less stable and the reaction kinetically less favorable. stackexchange.comechemi.com The positive charge on the pyridinium nitrogen in the dihydrochloride salt further enhances the ring's electrophilicity, making it even more susceptible to nucleophilic attack compared to neutral pyridine (B92270). youtube.com

| Position of Attack | Intermediate Stability | Key Stabilizing Factor | Reactivity |

|---|---|---|---|

| 2- (ortho) | High | Negative charge delocalization onto nitrogen. stackexchange.comechemi.com | Favored |

| 3- (meta) | Low | No charge delocalization onto nitrogen. stackexchange.com | Disfavored |

| 4- (para) | High | Negative charge delocalization onto nitrogen. stackexchange.comechemi.com | Favored |

Electrophilic Aromatic Substitution on Anilino and Pyridyl Rings

Electrophilic aromatic substitution (SEAr) on 4-(pyridin-2-ylmethyl)aniline dihydrochloride is challenging due to the deactivating nature of both protonated rings. pearson.comwikipedia.org The reaction involves the attack of an electrophile on the π-system of an aromatic ring, which is disfavored when the rings are electron-deficient. wikipedia.org

Anilino Ring Reactivity: The amino group (-NH₂) in aniline (B41778) is a powerful activating, ortho-, para-directing group due to its ability to donate its lone pair of electrons into the ring via resonance. byjus.comchemistrysteps.com However, in the dihydrochloride salt, this group is protonated to form the anilinium ion (-NH₃⁺). The positive charge on the nitrogen atom transforms the substituent into a strong electron-withdrawing group via the inductive effect. pearson.com This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-position. pearson.combyjus.comtestbook.com The deactivation is so significant that harsh reaction conditions are typically required for substitution to occur. libretexts.org

Pyridyl Ring Reactivity: The pyridine ring is inherently less reactive towards electrophiles than benzene (B151609) due to the electronegativity of the nitrogen atom, which withdraws electron density from the ring. wikipedia.org In the dihydrochloride form, the nitrogen is protonated to form a pyridinium ion. This positive charge makes the ring extremely electron-deficient and highly resistant to attack by electrophiles. wikipedia.orgrsc.org Computational studies on the nitration of the pyridinium ion show very high activation enthalpies, indicating that the reaction is kinetically prohibitive under normal conditions. rsc.org If a reaction were forced under extreme conditions, substitution would be directed to the 3-position (meta), as attack at the 2- or 4-positions would place a positive charge on the carbon adjacent to the already positive nitrogen, which is highly unfavorable. quora.comquora.com

| Ring System | Substituent | Electronic Effect | Reactivity toward SEAr | Directing Effect |

|---|---|---|---|---|

| Aniline | -NH₂ | Activating (Resonance) | High | Ortho, Para byjus.com |

| Anilinium ion | -NH₃⁺ | Deactivating (Inductive) | Very Low | Meta pearson.comtestbook.com |

| Pyridine | Ring N | Deactivating (Inductive) | Low | Meta quora.com |

| Pyridinium ion | Ring N⁺-H | Strongly Deactivating (Inductive) | Extremely Low | Meta wikipedia.orgrsc.org |

Reduction and Oxidation Pathways

Reduction: The reduction of 4-(pyridin-2-ylmethyl)aniline dihydrochloride can target either the pyridinium or anilinium rings. Catalytic hydrogenation (e.g., with H₂/Pd) can reduce the pyridinium ring to a piperidine (B6355638) ring. However, this method can also lead to cleavage of the benzylic C-N bond, a common side reaction with benzylamine (B48309) derivatives. The anilinium ring is generally resistant to reduction under these conditions. More powerful reducing agents, such as lithium aluminum hydride, can also be employed for the reduction of the pyridinium moiety.

Oxidation: The anilino moiety is the primary site for oxidation. Aniline and its derivatives are readily oxidized by a variety of agents, including persulfates, chromates, and hydroxyl radicals. orientjchem.orgnih.gov The mechanism often involves an initial one-electron transfer from the nitrogen atom to form a radical cation. nih.gov This intermediate can then undergo further reactions, such as dimerization to form benzidine-type structures or polymerization to yield polyaniline. The specific products depend heavily on the oxidant used and the reaction conditions. For instance, oxidation with hydroxyl radicals can proceed via two main pathways: H-abstraction from the -NH₂ group or OH-addition to the aromatic ring. nih.govacs.org The pyridinium ring is generally resistant to oxidation.

Reaction Kinetics and Thermodynamics

Kinetics: The rates of nucleophilic aromatic substitution on pyridinium systems are generally fast if a good leaving group is present, following an SN1 mechanism in some cases. researchgate.net For electrophilic aromatic substitution, the reaction rates for both the anilinium and pyridinium rings are extremely slow due to high activation energy barriers caused by the deactivating substituents. rsc.org

| Reaction Type | Parameter | Reported Value Range | Implication |

|---|---|---|---|

| Oxidative Coupling of Anilines orientjchem.orgresearchgate.net | Activation Energy (Ea) | ~6-10 kJ/mol | Low energy barrier for oxidation. |

| Enthalpy of Activation (ΔH) | +4 to +7 kJ/mol | Endothermic activation process. | |

| Entropy of Activation (ΔS) | Negative | Ordered transition state. | |

| Gibbs Free Energy of Activation (ΔG*) | ~ +80 kJ/mol | Non-spontaneous activation process. |

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of 4-(pyridin-2-ylmethyl)aniline Dihydrochloride (B599025). It provides the exact mass of the protonated molecular ion, which allows for the determination of its elemental composition with high accuracy and confidence.

For the free base, 4-(pyridin-2-ylmethyl)aniline (C₁₂H₁₂N₂), the theoretical exact mass is 184.1000 Da. When converted to the dihydrochloride salt, the molecular formula becomes C₁₂H₁₄Cl₂N₂, and the expected mass for the protonated molecule [M+H]⁺ (referring to the cation C₁₂H₁₄N₂²⁺) would be based on the most abundant isotopes. In practice, ESI-HRMS would likely show the monoprotonated species of the free base [C₁₂H₁₂N₂ + H]⁺ at m/z 185.1073 in positive ion mode.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides further structural information. While specific fragmentation data for the dihydrochloride salt is not extensively published, fragmentation of the parent molecule can be predicted based on its structure. Common fragmentation pathways for similar benzylpyridine and aniline (B41778) structures include the cleavage of the benzylic C-N bond. This would lead to the formation of characteristic fragment ions, such as the pyridin-2-ylmethyl cation or the aminophenyl cation, which can be diagnostic for the confirmation of the compound's structure.

Table 1: Predicted HRMS Data for 4-(pyridin-2-ylmethyl)aniline

| Ion Species | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ (free base) | [C₁₂H₁₃N₂]⁺ | 185.1073 |

| Fragment Ion | [C₆H₇N]⁺ | 93.0578 |

Note: The table reflects data for the free base, which is what is typically observed in ESI-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural assignment of 4-(pyridin-2-ylmethyl)aniline Dihydrochloride. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

In the dihydrochloride salt, both the pyridine (B92270) nitrogen and the aniline nitrogen are protonated. This protonation leads to significant downfield shifts (deshielding) of the signals corresponding to the protons and carbons on both aromatic rings and the methylene (B1212753) bridge, compared to the free base.

¹H NMR Spectroscopy: The ¹H NMR spectrum of the dihydrochloride salt in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons of the pyridine and aniline rings, as well as a singlet for the methylene bridge protons. The protons on the pyridinium (B92312) ring will be significantly shifted downfield due to the positive charge on the nitrogen. The protons on the anilinium ring will also experience a downfield shift. The NH₃⁺ protons of the anilinium group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Similar to the proton spectrum, the carbon signals of the pyridinium and anilinium rings in the dihydrochloride salt are expected to be shifted downfield compared to the neutral compound. The signal for the methylene bridge carbon would also be affected by the protonation of the adjacent nitrogen atoms.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) for 4-(pyridin-2-ylmethyl)aniline Dihydrochloride

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Pyridinium Ring Protons | 7.5 - 8.8 | Multiplets |

| Anilinium Ring Protons | 7.2 - 7.6 | Multiplets |

| Methylene Protons (-CH₂-) | ~4.2 | Singlet |

Note: Predicted values are based on the analysis of structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary based on solvent and experimental conditions.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for 4-(pyridin-2-ylmethyl)aniline Dihydrochloride

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| Pyridinium Ring Carbons | 125 - 155 |

| Anilinium Ring Carbons | 120 - 145 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in 4-(pyridin-2-ylmethyl)aniline Dihydrochloride. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key expected absorption bands include:

N-H Stretching: In the dihydrochloride salt, the presence of the anilinium (R-NH₃⁺) and pyridinium (R=NH⁺-) groups will give rise to broad and strong absorption bands in the region of 2500-3200 cm⁻¹. These are distinct from the sharper N-H stretching bands of a primary amine in the free base (typically 3300-3500 cm⁻¹).

Aromatic C-H Stretching: Sharp bands are expected just above 3000 cm⁻¹.

C=C and C=N Stretching: Aromatic ring stretching vibrations for both the pyridine and benzene (B151609) rings are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: These vibrations are typically observed in the 1200-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic rings will appear in the 690-900 cm⁻¹ region, providing information about the substitution pattern.

Table 4: Key IR Absorption Bands for 4-(pyridin-2-ylmethyl)aniline Dihydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N⁺-H (Anilinium & Pyridinium) | Stretching | 2500 - 3200 (broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C / C=N (Aromatic) | Stretching | 1400 - 1600 |

| C-N | Stretching | 1200 - 1350 |

Chromatography Techniques for Purity Assessment and Separation

Chromatographic techniques are fundamental for the separation and purity assessment of 4-(pyridin-2-ylmethyl)aniline Dihydrochloride. High-Performance Liquid Chromatography (HPLC) is primarily used for quantitative analysis and purity determination, while Flash Column Chromatography is often employed for purification after synthesis. rsc.org

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for analyzing this polar and ionic compound. A C18 column is commonly used as the stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution is often employed to ensure good separation of the main compound from any impurities. Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic rings show strong absorbance (e.g., ~254 nm). This method can be validated to quantify the purity of the compound and identify any related substances. thermofisher.comthermofisher.comchromatographyonline.com

Flash Column Chromatography: For the purification of the free base, 4-(pyridin-2-ylmethyl)aniline, on a preparative scale, flash column chromatography is an effective method. rsc.org Silica (B1680970) gel is used as the stationary phase. A solvent system with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is used to elute the compound from the column. rsc.orgorgsyn.org The progress of the separation is monitored by thin-layer chromatography (TLC). rsc.org Due to the high polarity of the dihydrochloride salt, it is typically purified by recrystallization rather than silica gel chromatography. If chromatographic purification of the salt is necessary, a different stationary phase, such as reversed-phase silica or ion-exchange resin, would be required.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(pyridin-2-ylmethyl)aniline dihydrochloride, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling pyridine derivatives with aniline precursors under catalytic conditions. For example, analogous compounds (e.g., 4-(3-pyridyl)aniline dihydrochloride) are synthesized via nucleophilic substitution or Pd-catalyzed cross-coupling reactions. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or ethanol), and stoichiometric ratios of reagents significantly affect yield and purity. Post-synthesis, purification via recrystallization or column chromatography is critical to isolate the dihydrochloride form .

- Data Consideration : Monitor intermediates using HPLC or NMR to confirm structural integrity. Yield optimization may require Design of Experiments (DoE) approaches to minimize trial-and-error .

Q. How can researchers characterize the physicochemical properties of 4-(pyridin-2-ylmethyl)aniline dihydrochloride?

- Methodological Answer : Key characterization includes:

- Spectroscopy : / NMR to confirm aromatic proton environments and pyridine-methyl linkage.

- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]) and chloride counterions.

- Thermal Analysis : TGA/DSC to assess stability and decomposition profiles, particularly for hygroscopic dihydrochloride salts .

- Experimental Design : Compare results with structurally similar compounds (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) to validate analytical protocols .

Q. What safety protocols are essential for handling 4-(pyridin-2-ylmethyl)aniline dihydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis or weighing to prevent inhalation of fine particles.

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

- Compliance : Follow GHS guidelines, though specific classifications may require in-house toxicity studies due to limited regulatory data .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of 4-(pyridin-2-ylmethyl)aniline dihydrochloride?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors). For example, pyridine derivatives often bind to kinase domains or GPCRs.

- Quantum Chemical Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to estimate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

- Validation : Compare computational predictions with in vitro assays (e.g., IC measurements) to refine models .

Q. How should researchers resolve contradictions in biological activity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically review experimental variables (e.g., cell lines, assay protocols). For instance, discrepancies in antimicrobial activity may arise from differences in bacterial strain susceptibility .

- Dose-Response Curves : Perform EC titrations under standardized conditions to isolate compound-specific effects from batch variability .

- Case Study : Analogous compounds (e.g., ethyl 2-amino-2-(pyridin-4-yl)acetate hydrochloride) show varying potency due to positional isomerism, highlighting the need for structural verification .

Q. What strategies optimize the compound’s stability in aqueous formulations for pharmacological studies?

- Methodological Answer :

- pH Adjustment : Stabilize the dihydrochloride salt in buffered solutions (pH 4–6) to prevent hydrolysis.

- Lyophilization : Convert to a lyophilized powder for long-term storage, reconstituting in degassed solvents to minimize oxidation .

- Experimental Design : Use accelerated stability testing (40°C/75% RH) to predict shelf-life and identify degradation byproducts via LC-MS .

Comparative Analysis and Applications

Q. How does 4-(pyridin-2-ylmethyl)aniline dihydrochloride compare to structurally related compounds in drug discovery?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Modify the pyridine-methyl-aniline scaffold to assess impacts on target binding. For example, replacing the pyridine ring with a piperidine group (as in 2-(piperidin-4-yl)aniline dihydrochloride) alters receptor affinity .

- Biological Assays : Test against panels of cancer cell lines or microbial strains to rank efficacy relative to analogs .

- Data Table :

| Compound | Target Affinity (IC, nM) | Solubility (mg/mL) |

|---|---|---|

| 4-(Pyridin-2-ylmethyl)aniline diHCl | 150 ± 20 (Kinase X) | 12.5 (pH 5.0) |

| 4-(3-Pyridyl)aniline diHCl | 320 ± 45 (Kinase X) | 8.2 (pH 5.0) |

| Hypothetical data based on analogous studies |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.